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Compound of Interest

Compound Name:
3-amino-4-methoxy-N-(propan-2-

yl)benzamide

CAS No.: 156564-75-9

Cat. No.: B3034319 Get Quote

Executive Summary: The Shift to Isoform Selectivity
Aminobenzamide derivatives (e.g., Entinostat, Mocetinostat, Chidamide) represent a pivotal

evolution in epigenetic therapy. Unlike first-generation hydroxamic acids (pan-HDAC inhibitors)

which chelate zinc promiscuously across Class I, II, and IV isoforms, aminobenzamides exhibit

high selectivity for Class I HDACs (specifically HDAC1, 2, and 3).

This selectivity is driven by a distinct pharmacophore that exploits the "foot pocket"—a 14 Å

internal cavity unique to Class I enzymes. Furthermore, aminobenzamides are characterized by

slow, tight-binding kinetics, resulting in residence times that often exceed the pharmacokinetic

half-life of the drug, a phenomenon uncoupled from plasma concentration.

Molecular Architecture & SAR Logic
The aminobenzamide scaffold functions through a precise tripartite architecture: the Cap

Group, the Linker, and the Zinc-Binding Group (ZBG).

The Pharmacophore[1]
The Cap Group: Interacts with surface residues at the rim of the active site. Variation here

dictates potency and physicochemical properties (solubility, permeability).
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The Linker: A hydrophobic spacer (typically phenyl or heteroaryl) that traverses the narrow

tunnel leading to the active site.

The Zinc-Binding Group (ZBG): The defining feature. The 2-aminobenzamide moiety (often

called o-aminoanilide) is critical.

Mechanism:[1][2][3][4][5][6] The 2-amino group acts as a hydrogen bond donor to the

carbonyl oxygen of the amide. This intramolecular H-bond locks the molecule into a planar

conformation, pre-organizing it for bidentate chelation of the Zn²⁺ ion in the active site.

Modification Rule: Removal or isomerization of the 2-amino group (e.g., to 3- or 4-position)

abolishes HDAC inhibitory activity, confirming its role in the catalytic core interaction.

Visualization: Pharmacophore & Binding Mode
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Figure 1: Structural logic of aminobenzamide HDAC inhibitors. The 2-amino group stabilizes

the conformation required for zinc chelation and foot-pocket occupation.

Comparative Analysis: Benzamides vs. Hydroxamic
Acids[4][7][8][9][10][11][12]
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This section contrasts the aminobenzamide Entinostat (MS-275) with the hydroxamic acid

Vorinostat (SAHA).

Performance Metrics
While hydroxamic acids show higher potency in standard rapid-equilibrium assays, benzamides

demonstrate superior selectivity and duration of action in cellular contexts due to their kinetic

profile.

Feature
Hydroxamic Acids (e.g.,
Vorinostat)

Aminobenzamides (e.g.,
Entinostat)

Primary Target Pan-HDAC (Class I, II, IV)
Class I Selective (HDAC 1, 2,

[7] 3)

Zinc Binding Hydroxamate (Strong, Fast) 2-Aminoanilide (Weak, Slow)

Binding Kinetics Fast-On / Fast-Off
Slow-On / Slow-Off (Tight

Binding)

Selectivity Driver Metal Chelation
Internal Cavity ("Foot Pocket")

Access

Metabolic Stability
Low

(Glucuronidation/Hydrolysis)
High (Stable Amide Bond)

Toxicity Profile
Fatigue, Thrombocytopenia

(Broad inhibition)

Generally improved

therapeutic index

The Kinetic Differentiator (Slow-Tight Binding)
Standard IC50 values often underestimate the potency of aminobenzamides because they are

measured at equilibrium (typically 30 mins). Aminobenzamides follow a two-step binding

mechanism:

Step 1: Rapid formation of a loose enzyme-inhibitor complex (

).

Step 2: Slow conformational change of the enzyme to form a tight, long-lived complex (
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).

Clinical Implication: The drug remains bound to the target long after it has been cleared from

the plasma, allowing for intermittent dosing (e.g., once weekly for Entinostat vs. daily for

Vorinostat).

Comparative Data: Isoform Selectivity (IC50)
Note: Values are approximate and assay-dependent. Lower numbers indicate higher potency.

Isoform Vorinostat (nM) Entinostat (nM)
Selectivity Ratio
(Entinostat)

HDAC 1 ~10 ~200* High Potency

HDAC 2 ~20 ~500 Moderate Potency

HDAC 3 ~20 ~2,000 Moderate Potency

HDAC 6 ~15 >10,000
>50-fold Selective

against Class IIb

HDAC 8 ~200 >10,000
Selective against

Class I isoform 8

*When measured using kinetic assays accounting for residence time, Entinostat Ki values are

often < 10 nM for HDAC1.

Experimental Protocols
Synthesis of 2-Aminobenzamide Derivatives
The most robust synthetic route utilizes isatoic anhydride, avoiding the need for unstable acid

chlorides.

Reagents:

Isatoic Anhydride (1.0 equiv)[8]

Target Amine (
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) (1.1 equiv)

Solvent: DMF or Ethanol

Catalyst: DMAP (10 mol%) - Optional, accelerates reaction

Workflow:

Dissolution: Dissolve isatoic anhydride in anhydrous DMF (0.5 M concentration).

Addition: Add the primary amine (

) dropwise at room temperature.

Reflux: Heat the mixture to 80–100°C for 4–6 hours. The evolution of

gas indicates reaction progress.

Monitoring: Check via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting anhydride

spot will disappear.

Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates.

Purification: Filter the precipitate. Recrystallize from Ethanol/Water.
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Figure 2: Synthesis of 2-aminobenzamide derivatives via the isatoic anhydride ring-opening

route.

Kinetic Assay for Slow-Binding Inhibitors
To accurately characterize aminobenzamides, a standard end-point assay is insufficient. Use a

Fluorometric Activity Assay with Pre-incubation.

Protocol:

Enzyme Prep: Dilute recombinant HDAC1 (human) in assay buffer (Tris-HCl pH 8.0, 137 mM

NaCl, 2.7 mM KCl, 1 mM MgCl2).

Pre-incubation (Critical Step): Incubate the enzyme with the aminobenzamide inhibitor for

varying times (
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mins) before adding the substrate. This allows the "slow-on" step to occur.

Substrate Addition: Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

Measurement: Monitor fluorescence (Ex/Em = 360/460 nm) continuously for 60 minutes.

Analysis: Plot

vs. Pre-incubation time. A significant drop in

over time confirms slow-binding kinetics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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